molecular formula C40H77NO8 B3026271 N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide CAS No. 2260795-77-3

N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide

Cat. No. B3026271
CAS RN: 2260795-77-3
M. Wt: 700.0 g/mol
InChI Key: VJLLLMIZEJJZTE-KAQXTUTFSA-N
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Description

α C16 Galactosylceramide is a glycosphingolipid that contains a galactose moiety attached to a ceramide acylated with palmitic acid.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques: This molecule is synthesized using click chemistry reaction mechanisms, indicating a complex, multi-step process involving propargyl bromide and glycocyl azide. The molecule is characterized by conventional analysis methods, including FTIR, H1NMR, and C13 NMR, confirming its structure and properties (Mohammed et al., 2020).

Applications in Nanocatalyst Synthesis

  • Environmental Sustainability: The molecule is used as a substrate in the eco-friendly synthesis of NiFe2O4@SiO2@amino glucose, a magnetically recoverable nanocatalyst. This illustrates its role in promoting green chemistry, leading to high-purity products with short reaction times (Aghazadeh & Nikpassand, 2019).

Chemical Active Compositions in Traditional Medicine

  • Bioactive Compounds in Traditional Remedies: This molecule is identified as one of the chemical active compositions in traditional remedies, such as the analgesic parts of Typha angustifolia L. pollen. This suggests its potential medicinal properties and importance in traditional medicine research (Xuqian, 2014).

Role in Novel Amide Alkaloids

  • Anti-inflammatory Activities: As a part of novel amide alkaloids identified in plants like Portulaca oleracea L., this molecule has been associated with anti-inflammatory activities. This highlights its potential in the development of new anti-inflammatory drugs (Lan et al., 2021).

properties

IUPAC Name

N-[(E,2S,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33-,34+,35+,37-,38-,39+,40-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLLLMIZEJJZTE-KAQXTUTFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H77NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide
Reactant of Route 2
Reactant of Route 2
N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide
Reactant of Route 3
Reactant of Route 3
N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide
Reactant of Route 4
N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide
Reactant of Route 5
N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide
Reactant of Route 6
N-((2S,3R,E)-3-hydroxy-1-(((2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)octadec-4-en-2-yl)palmitamide

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